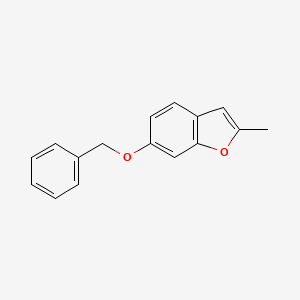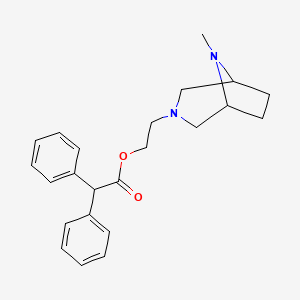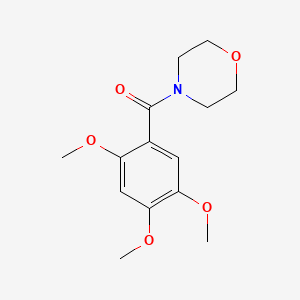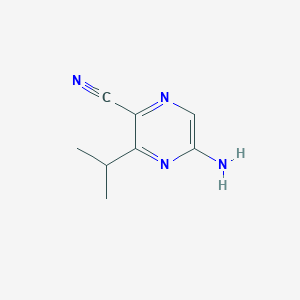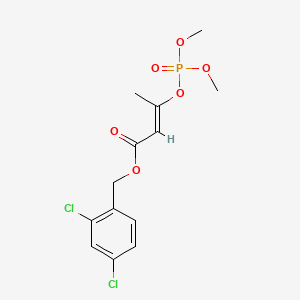
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound features a unique structure that combines a phosphinyl group, a butenoic acid moiety, and a dichlorobenzyl ester, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester typically involves multiple steps, starting with the preparation of the individual components. The phosphinyl group can be introduced through a reaction involving dimethyl phosphite and an appropriate alkene under controlled conditions. The butenoic acid moiety is synthesized via a series of reactions, including aldol condensation and subsequent dehydration. The final esterification step involves the reaction of the butenoic acid derivative with 2,4-dichlorobenzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification process often involves techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the dichlorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids and other oxidized derivatives.
Reduction: Formation of phosphinyl alcohols and other reduced products.
Substitution: Formation of substituted esters with various functional groups.
科学研究应用
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The butenoic acid moiety may also play a role in modulating biological pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid methyl ester
- (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid ethyl ester
- (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid propyl ester
Uniqueness
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
32425-90-4 |
|---|---|
分子式 |
C13H15Cl2O6P |
分子量 |
369.13 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H15Cl2O6P/c1-9(21-22(17,18-2)19-3)6-13(16)20-8-10-4-5-11(14)7-12(10)15/h4-7H,8H2,1-3H3/b9-6+ |
InChI 键 |
DEMKRNKUPDXQOP-RMKNXTFCSA-N |
手性 SMILES |
C/C(=C\C(=O)OCC1=C(C=C(C=C1)Cl)Cl)/OP(=O)(OC)OC |
规范 SMILES |
CC(=CC(=O)OCC1=C(C=C(C=C1)Cl)Cl)OP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


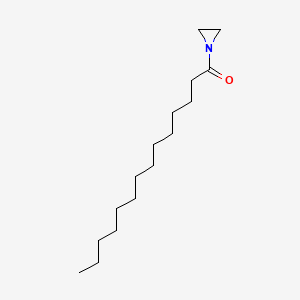
![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)
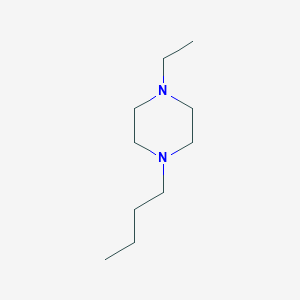
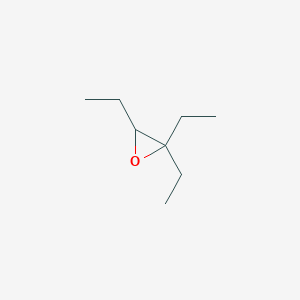
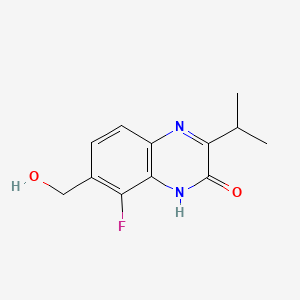
![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
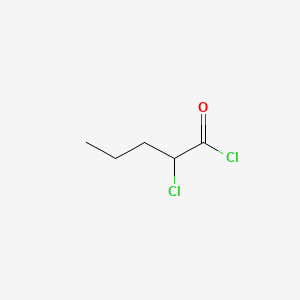
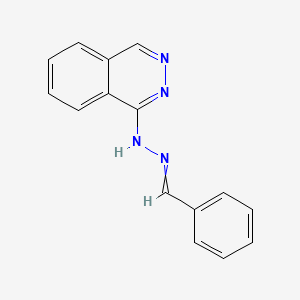
![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
